3-Oxo-3-m-tolyl-propionic acid methyl ester
Overview
Description
3-Oxo-3-m-tolyl-propionic acid methyl ester is an organic compound with the molecular formula C11H12O3. It is a methyl ester derivative of 3-oxo-3-m-tolyl-propionic acid, characterized by the presence of a ketone group and a methyl group on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Oxo-3-m-tolyl-propionic acid methyl ester can be synthesized through the esterification of 3-oxo-3-m-tolyl-propionic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-m-tolyl-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-Oxo-3-m-tolyl-propionic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-oxo-3-m-tolyl-propionic acid methyl ester involves its reactivity due to the presence of the ketone and ester functional groups. These groups participate in various chemical reactions, such as nucleophilic addition and substitution, which are fundamental to its applications in synthesis and research.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-p-tolyl-propionic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
3-Oxo-3-m-tolyl-propionic acid: The parent acid form of the compound.
3-Methyl-b-oxo-benzenepropanoic acid methyl ester: Another derivative with a similar structure.
Uniqueness
3-Oxo-3-m-tolyl-propionic acid methyl ester is unique due to its specific functional groups, which confer distinct reactivity and applications in synthesis. Its methyl ester group makes it more reactive in certain esterification and transesterification reactions compared to its ethyl ester counterpart.
Properties
IUPAC Name |
methyl 3-(3-methylphenyl)-3-oxopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)10(12)7-11(13)14-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOTNVLAORSGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375093 | |
Record name | 3-Oxo-3-m-tolyl-propionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200404-35-9 | |
Record name | 3-Oxo-3-m-tolyl-propionic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50375093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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